DIBENZO(cd,lm)PERYLENE
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry
Dibenzo(cd,lm)perylene, with the chemical formula C₂₆H₁₄, is classified as a high molecular weight, peri-condensed polycyclic aromatic hydrocarbon. nih.gov Its structure consists of two benzene (B151609) rings fused to a perylene (B46583) core, resulting in a planar, extended π-conjugation system. This specific arrangement of fused rings gives it distinct properties compared to other PAHs.
It is one of nine possible C₂₆H₁₄ isomers, which differ in their ring connectivity and spatial arrangement. nih.gov These structural variations among isomers, such as dibenzo[b,ghi]perylene (B1619323) and naphtho[1,2,3,4-ghi]perylene, lead to unique electronic and spectroscopic characteristics for each compound. this compound has been identified and quantified in complex mixtures like coal tar, highlighting its environmental presence alongside other PAHs. nih.gov The study of such isomers is crucial for understanding their distinct behaviors and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₁₄ nih.govnist.govnist.gov |
| Molecular Weight | 326.39 g/mol nih.govnist.govnist.gov |
| CAS Registry Number | 188-96-5 nih.govnist.govnist.gov |
| Boiling Point | 579.0 ± 17.0 °C |
| Density | 1.4 ± 0.1 g/cm³ |
Significance as an Extended π-Conjugated System and Organic Semiconductor
The structure of this compound features an extended π-conjugated system, which is fundamental to its utility as an organic semiconductor. This delocalized electron system allows for efficient charge transport, a critical property for electronic devices. The molecule's planar geometry further facilitates intermolecular interactions, such as π-π stacking, which can influence the charge mobility in the solid state. researchgate.net
Research has shown that this compound and its derivatives are promising for applications in organic electronics. For instance, tetraphenyl-substituted this compound (DBP) has been successfully used as both an electron donor and an acceptor in highly efficient organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). chemicalbook.comossila.com Its high mobility makes it a suitable material for the hole transport layer in perovskite solar cells, where it has shown competitive power conversion efficiencies. chemrxiv.org The electrochemical properties of this compound are also noteworthy; it can form persistent dications upon oxidation, a feature that is enhanced by alkyl substitution. Cyclic voltammetry studies have determined its electrochemical energy gap (the difference between the first oxidation and reduction potentials) to be approximately 2.29 V, which is larger than some other advanced organic semiconductors, indicating its relative stability. kyoto-u.ac.jp
Table 2: Electronic Properties of this compound Derivatives
| Derivative | HOMO Level (eV) | LUMO Level (eV) | Application |
|---|
Evolution of Academic Research Perspectives on this compound
The academic exploration of this compound has evolved significantly over the decades. Early research in the mid-20th century focused on its fundamental synthesis. E. Clar first reported its synthesis, and later, Junji Aoki developed a new method involving the condensation of benzonaphthenone using copper powder and zinc chloride, which provided a more accessible route to the compound. oup.comoup.com
Subsequent research delved into its fundamental physical and chemical properties. Studies using techniques like linear dichroism and fluorescence anisotropy helped to assign the polarization of electronic transitions and revealed changes in geometry in the excited state. tandfonline.com The crystal structure of related compounds like tetrabenzo[a,cd,j,lm]perylene (B92305) was determined, showing significant distortion from a planar structure due to intramolecular repulsion. iucr.org
More recently, research has shifted towards harnessing the unique properties of this compound for advanced material applications. A practical and scalable synthesis method starting from 2,3-dihydro-1H-phenalen-1-one has been established, facilitating broader research into its derivatives. acs.orgelsevierpure.com This has enabled its incorporation into sophisticated devices. For example, its use as a "ribbon" in strain-induced helical systems has been explored to create stable, twisted π-conjugated structures. rsc.org The compound and its derivatives are now actively being investigated as key components in organic semiconductors, with studies focusing on their role in organic field-effect transistors (OFETs), photovoltaics, and as fluorescent emitters. chemicalbook.comchemrxiv.orgcalpaclab.com This trajectory from fundamental synthesis to cutting-edge materials science underscores the enduring and growing interest in this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4,6,8,10,13(23),14,16,18,20(24),21,25-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-3-15-7-11-19-21-13-9-17-5-2-6-18-10-14-22(26(21)24(17)18)20-12-8-16(4-1)23(15)25(19)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXXBFNWCCIYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=C5C=CC6=C7C5=C4C=CC7=CC=C6)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172140 | |
| Record name | Dibenzo(cd,lm)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188-96-5 | |
| Record name | Dibenzo[cd,lm]perylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(cd,lm)perylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(cd,lm)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dibenzo Cd,lm Perylene and Its Derivatives
Classical Synthetic Approaches to the Parent DIBENZO(cd,lm)PERYLENE Framework
The foundational methods for constructing the dibenzo[cd,lm]perylene core often involve high-temperature reactions or multi-step sequences starting from readily available precursors.
Reductive Coupling and Oxidative Photocyclization Routes
A practical and scalable synthesis of dibenzo[cd,lm]perylene, also known as peropyrene, has been developed starting from 2,3-dihydro-1H-phenalen-1-one. acs.orgelsevierpure.com This multi-step process begins with the reductive coupling of the starting ketone to form a tetrahydro-biphenalenylidene skeleton. acs.org This intermediate is then subjected to an oxidative photocyclization reaction, which yields tetrahydroperopyrene. The final step is an aromatization process to produce the fully conjugated dibenzo[cd,lm]perylene system. acs.orgacs.org This method is notable for its scalability, allowing for gram-scale production. acs.orgelsevierpure.com
Other reductive coupling approaches have also been reported. The reaction of phenalenone with a low-valent titanium reagent, generated from TiCl₄ and LiAlH₄ in THF, yields peropyrene. acs.org Similarly, using reagents like Lawesson's reagent or phosphorus pentasulfide on 1H-phenalen-1-one has been shown to produce peropyrene in yields as high as 54%. acs.org
Fissure Coupling Reactions for this compound Synthesis
Fissure coupling, a type of oxidative C-C bond formation, is another strategy employed in the synthesis of complex PAHs. utexas.edu While direct fissure coupling to form the parent dibenzo[cd,lm]perylene is less common, the principles are demonstrated in the synthesis of its derivatives. For instance, the treatment of (7,12-diphenyl)benzo[k]fluoranthene with reagents like AlCl₃/NaCl (a Scholl reaction), CoF₃/TFA, or Tl(OCOCF₃)₃ results in a fissure-coupling dimer, a complex tetraphenyl-substituted dibenzo-diindeno-perylene derivative, in 56% yield. utexas.eduacs.org This highlights the power of such coupling reactions to create highly fused aromatic systems, even if applied to more complex precursors than those for the parent compound. utexas.edu
Topographical Approaches via the Clar Reaction
The Clar reaction, a classic method for synthesizing PAHs, has been successfully applied to produce dibenzo[cd,lm]perylene. oup.comresearchgate.net One established procedure involves the zinc dust fusion of benzonaphthenone (also known as 7H-benz[de]anthracen-7-one). oup.com A more generalized method involves heating the ketone precursor with a mixture of copper powder, zinc chloride, and sodium chloride at temperatures around 220–230°C. oup.com This method yields the target hydrocarbon, which can then be purified by recrystallization from solvents like o-dichlorobenzene. oup.com The Clar reaction of 7H-benz[de]anthracen-7-one has been reinvestigated using a ternary melt of sodium chloride, potassium chloride, and zinc chloride with zinc dust as the reducing agent, confirming its utility in forming complex PAHs. tandfonline.com
Advanced Derivatization Strategies for Functionalized this compound Systems
Functionalization of the dibenzo[cd,lm]perylene core is crucial for tuning its properties for specific applications. Advanced strategies allow for precise control over the position and type of substituent introduced.
Regioselective Borylation for Diverse this compound Derivatives
Direct borylation of the fully aromatic dibenzo[cd,lm]perylene using iridium catalysts has been found to be not very regioselective, leading to a mixture of mono- to hexa-borylated products. acs.orgacs.org A more effective strategy involves the borylation of partially hydrogenated precursors. acs.org
By using tetrahydroperopyrene or octahydroperopyrene as substrates, regioselective borylation can be achieved. acs.org This controlled reaction yields 2,9-diborylated or 2-monoborylated peropyrene, respectively. acs.org These borylated intermediates are highly valuable as they can be used in subsequent cross-coupling reactions, such as the Suzuki coupling, to introduce a wide variety of functional groups. acs.orgresearchgate.net This approach has enabled the synthesis of derivatives like 2,9-diarylperopyrenes and even dimeric and macrocyclic structures based on the dibenzo[cd,lm]perylene framework. acs.org
Table 1: Regioselective Borylation of Peropyrene Precursors
| Precursor | Product | Position of Borylation |
|---|---|---|
| Tetrahydroperopyrene | 2,9-Diborylated peropyrene | 2 and 9 |
| Octahydroperopyrene | 2-Monoborylated peropyrene | 2 |
Data sourced from Organic Letters. acs.org
Halogenation and its Influence on Electronic and Packing Properties
Halogenation is a key method for modifying the electronic structure and solid-state packing of PAHs. Introducing halogens, which are electronegative atoms, can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the optical and electronic properties of the material. rsc.org
In the context of related perylene (B46583) systems, halogenation is a well-established technique for producing versatile synthetic intermediates. rsc.org For example, halogenated perylene diimides are used as building blocks for a wide array of functional dyes. While specific data on the halogenation of the parent dibenzo[cd,lm]perylene is not detailed in the provided results, the principles are broadly applicable. Halogenated derivatives can be synthesized and subsequently used in cross-coupling reactions to build more complex architectures. rsc.orgnih.gov The introduction of bulky halogen atoms can also influence the intermolecular π-π stacking in the solid state, which is critical for charge transport in organic electronic devices.
For instance, the synthesis of a tetraphenyl-substituted dibenzo-diindeno-perylene derivative shows reversible formation of both singly and doubly charged cations and anions in cyclic voltammetry, indicating significant electronic stability and charge-delocalization capabilities that are influenced by the extensive, fused ring system. acs.org While not a direct halogenation of the parent compound, this illustrates how the periphery of the core structure impacts electronic behavior. utexas.eduacs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Dibenzo[cd,lm]perylene (Peropyrene) |
| 2,3-dihydro-1H-phenalen-1-one |
| Tetrahydroperopyrene |
| Octahydroperopyrene |
| 2,9-Diborylated peropyrene |
| 2-Monoborylated peropyrene |
| Perylene |
| 1H-phenalen-1-one |
| (7,12-diphenyl)benzo[k]fluoranthene |
| Dibenzo{[f,f']-4,4',7,7'-tetraphenyl}diindeno-[1,2,3-cd:1′,2′,3′-lm]perylene |
| 7H-benz[de]anthracen-7-one (Benzonaphthenone) |
| 2,9-Diarylperopyrenes |
| o-dichlorobenzene |
| Perylene-3,4:9,10-tetracarboxylic dianhydride |
| 3,4,9,10-tetra(chloromethyl)perylene |
| 1,3,8,10-Tetrahydrodibenzo[cd,lm]perylene |
Synthesis of Nitrogen-Containing Analogues and Perylene Bisimide Derivatives
The introduction of nitrogen atoms into the dibenzo[cd,lm]perylene skeleton and the integration of perylene bisimide (PDI) moieties have led to the development of novel materials with tailored optoelectronic and self-assembly characteristics.
Preparation of 1,3,8,10-Tetrahydro-2,9-diazadibenzo[cd,lm]perylenes
A significant advancement in the synthesis of nitrogen-containing dibenzo[cd,lm]perylene analogues is the preparation of 1,3,8,10-tetrahydro-2,9-diazadibenzo[cd,lm]perylenes (THDAP). A versatile synthetic strategy has been developed, starting from the commercially available perylene-3,4,9,10-tetracarboxylic dianhydride. researchgate.netlookchem.com This multi-step process involves the reaction between 3,4,9,10-tetra(chloromethyl)perylene and various primary amines. researchgate.netlookchem.com The successful use of a diverse range of primary amines in this reaction demonstrates the robustness of this synthetic approach, opening avenues for the creation of new functionalized perylene derivatives. researchgate.netlookchem.com
For instance, the synthesis of N,N'-Bis(9-anthracenylmethyl)-substituted 1,3,8,10-tetrahydro-2,9-diazadibenzo[cd,lm]perylene has been achieved through the reaction of 3,4,9,10-tetra(chloromethyl)perylene with 9-aminomethyl-4,5-bis(2-ethylhexyl)anthracene, resulting in a 73% isolated yield. researchgate.net This particular derivative serves as a building block for amphiphilic structures. researchgate.net The general synthetic scheme allows for the introduction of various substituents, thereby tuning the properties of the final molecule.
Oxidative Aromatization to Diazaperopyrenium Dications
The 1,3,8,10-tetrahydro-2,9-diazadibenzo[cd,lm]perylene framework can be further modified through oxidative aromatization to yield diazaperopyrenium dications. A method for this transformation involves mixing the tetrahydro-diazadibenzo[cd,lm]perylene derivative with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). google.com
In a typical procedure, 1,3,8,10-tetrahydro-2,9-dimethyl-2,9-diazadibenzo[cd,lm]perylene is suspended in anhydrous acetonitrile (B52724) at room temperature. google.com The addition of solid DDQ initiates an immediate color change from green to dark brown. google.com The reaction mixture is then heated under reflux for an extended period, followed by cooling and the addition of hydrochloric acid, which induces precipitation of the diazaperopyrenium dication. google.com This oxidative process transforms the terminal heterocyclic rings into aromatic structures, leading to a significant change in the electronic properties and cytotoxicity of the resulting polyaromatic species. acs.org Studies have shown that the degree of aromatization in these terminal heterocycles can drastically alter the toxicity of these compounds toward specific cancer cell lines. acs.org
Incorporation of Perylene Diimide (PDI) Units
Perylene diimides (PDIs) are a well-established class of organic dyes known for their exceptional optical and electronic properties, including strong absorption, high fluorescence quantum yields, and excellent charge carrier mobility. mdpi.com The incorporation of PDI units into the dibenzo[cd,lm]perylene framework or the synthesis of PDI-containing analogues has been a fruitful area of research.
The synthesis of PDI derivatives often starts from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). mdpi.com Functionalization at the bay region (1, 6, 7, and 12 positions) of the perylene core is more challenging than modification at the imide positions. mdpi.com To enhance solubility and facilitate bay-region functionalization, the imide positions are often modified first. mdpi.com
A variety of synthetic strategies have been developed to create complex PDI architectures. For example, covalently linked hexa-peri-hexabenzocoronene (HBC)/PDI dyads have been synthesized to study energy and electron transfer processes. acs.org In these systems, the ratio of the two components and the nature of the linking bridge are systematically varied to control self-assembly and photophysical properties. acs.org Depending on the dyad's symmetry, either nanosegregated stacks or interdigitating networks of HBC and PDI are formed. acs.org
Furthermore, BN-embedded PDI oligomers have been synthesized, where a C-C bond is replaced by an isoelectronic BN unit. nih.gov This substitution effectively tunes the optoelectronic properties of the resulting materials. nih.gov The precise control over the orientation of the BN units within the PDI nanoribbons has been demonstrated, showcasing a sophisticated approach to modulating the electronic structure of these complex aromatic systems. nih.gov
New Paradigms in DIBENZO[cd,lm]PERYLENE Synthesis (e.g., Cyclopentannulation Polymerizations)
Recent advancements in synthetic methodologies have introduced new paradigms for constructing dibenzo[cd,lm]perylene-containing structures, with cyclopentannulation polymerizations emerging as a powerful tool. This approach allows for the creation of donor-acceptor copolymers with unique electronic properties.
A series of donor-acceptor copolymers featuring dicyclopenta[cd,jk]pyrene (B15184370) and dicyclopenta[cd,lm]perylene (B13018196) acceptor units have been prepared via palladium-catalyzed cyclopentannulation reactions. researchgate.net These acceptor units were paired with diethynyl-containing donor groups based on benzo[1,2-b:4,5-b']dithiophene, thieno[3,2-b]thiophene, and 4-octyl-4H-dithieno[3,2-b:2′,3′‐d]pyrrole, resulting in six different polymer variations. researchgate.net This polymerization method yields copolymers with molecular weights (Mn) ranging from 6 to 14 kDa and broad light absorption in the visible region, with band gaps between 1.38 and 1.85 eV. researchgate.net
The cyclopentannulation polymerization offers a unique advantage in that it utilizes the cyclopentadiene (B3395910) functionality to achieve low LUMO levels, rather than relying on traditional π-electron withdrawing groups. researchgate.net This synthetic strategy has expanded the scope of accessible donor-acceptor polymers with dicyclopenta[cd,lm]perylene units. researchgate.net
Furthermore, the synthesis of externally fused cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) has been reported. acs.org For example, 2,7-bis(trimethylsilyl)cyclopenta[hi]aceanthrylene and 2,8-bis(trimethylsilyl)dicyclopenta[de,mn]tetracene were prepared in a one-pot, palladium-catalyzed cross-coupling reaction. acs.org These CP-PAHs exhibit electron-accepting behavior, with some derivatives showing fullerene-like properties. acs.orgacs.org The trimethylsilyl (B98337) groups can be selectively converted to bromides, providing a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions. acs.org
Advanced Spectroscopic Characterization and Electronic State Elucidation of Dibenzo Cd,lm Perylene
Theoretical Foundations for Spectroscopic Analysis (e.g., DFT, TD-DFT)
Theoretical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the electronic structure and spectroscopic properties of dibenzo[cd,lm]perylene (DBP). aanda.org These quantum chemical approaches allow for the calculation of optimized molecular geometries, electronic properties like HOMO-LUMO gaps, and the prediction of absorption and emission spectra. researchgate.net
For instance, DFT with the B3LYP functional and a 6-31G* basis set is a common choice for geometry optimization of DBP. Verifying the absence of imaginary frequencies through vibrational analysis is crucial to ensure that the calculated structure represents a true energy minimum. Furthermore, TD-DFT calculations can be employed to simulate UV-Vis spectra, providing insights into the nature of electronic transitions. researchgate.net The accuracy of these theoretical models can be validated by comparing the calculated absorption and emission wavelengths with experimental data; discrepancies greater than 10 nm may suggest the need for more sophisticated basis sets or the inclusion of solvent effects in the model.
Theoretical studies have also been extended to the ionized forms of DBP. TD-DFT has been used to compute the absolute photo-absorption cross-sections for the DBP cation and anion up to the vacuum ultraviolet (VUV) range. aanda.orgaanda.orgaanda.org These calculations provide valuable data for understanding the behavior of DBP in various environments, including interstellar space. aanda.org The adiabatic and vertical second ionization energies have also been estimated through total energy differences, contributing to a more complete picture of its electronic properties. aanda.org
The combination of DFT and TD-DFT provides a powerful toolkit for interpreting experimental spectroscopic data and gaining a deeper understanding of the structure-property relationships in dibenzo[cd,lm]perylene. aanda.org
Electronic Absorption and Emission Spectroscopy of DIBENZO(cd,lm)PERYLENE
Ultraviolet-Visible (UV-Vis) Absorption Studies
The electronic absorption spectrum of dibenzo[cd,lm]perylene (DBP) is characterized by strong absorption in the ultraviolet-visible region, a hallmark of its extended π-conjugated system. The absorption bands are influenced by the solvent environment, with shifts in the maximum absorption wavelength (λmax) observed in different solvents such as methanol, tetrahydrofuran, and benzene (B151609) due to variations in refractive indices. Generally, the UV-Vis spectrum of DBP exhibits distinct peaks in the 300–400 nm range.
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict and interpret the UV-Vis absorption spectra of DBP and its cation. aanda.orgaanda.org These computational studies provide absolute photo-absorption cross-sections and help in assigning the observed electronic transitions. aanda.orgaanda.org For instance, TD-DFT calculations can simulate the absorption spectrum up to the vacuum ultraviolet (VUV) range, offering a comprehensive view of the electronic structure. aanda.org
The annellation theory has also been used to predict the locations of maximum absorbance in the UV-Vis spectra of polycyclic aromatic hydrocarbons (PAHs), including isomers of DBP. researchgate.net This approach, combined with experimental techniques like normal-phase liquid chromatography (NPLC) coupled with UV-Vis detection, allows for the identification and characterization of DBP and its isomers in complex mixtures. researchgate.net
Fluorescence Spectroscopy and Quantum Yield Determinations
Dibenzo[cd,lm]perylene and its derivatives are known to be fluorescent compounds. tandfonline.comresearchgate.net The fluorescence emission spectrum of DBP is typically a mirror image of its absorption spectrum. icm.edu.pl Studies on related perylene (B46583) compounds have shown that they can exhibit high fluorescence quantum yields. researchgate.net For instance, a structurally similar molecule, dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene, displays a high quantum yield of 0.37 in both nonpolar and protic solvents. icm.edu.pl
The fluorescence properties, including the quantum yield, can be influenced by the molecular structure and environment. For example, some perylene derivatives exhibit excimer formation in the solid state, leading to a broad, red-shifted emission band. irdg.org The fluorescence quantum yield (Φ) can be determined experimentally using methods like the dilution method and by comparing the integrated emission intensity of the sample to a standard. rsc.org
Theoretical calculations can also provide insights into the emissive properties. The radiative constant, derived from the fluorescence decay time and quantum yield, indicates the allowed character of the emitting state. icm.edu.pl For a related perylene derivative, this value was found to be similar to that of perylene itself, suggesting a similar nature of the emitting state. icm.edu.pl
Polarized Spectroscopy and Linear Dichroism for Transition Assignment
Polarized spectroscopy techniques, including linear dichroism (LD) and fluorescence anisotropy, are powerful tools for elucidating the electronic structure and transition moment directions in nonplanar polycyclic aromatic hydrocarbons like dibenzo[cd,lm]perylene. tandfonline.comtandfonline.com By partially aligning the molecules in a stretched polymer film or a liquid crystal and measuring the differential absorption of polarized light, the polarization of electronic transitions can be determined. tandfonline.comnih.gov
For DBP, linear dichroism studies, in conjunction with quantum chemical calculations, have enabled the assignment of the polarization of several electronic singlet states. tandfonline.comtandfonline.com These studies have been crucial in understanding the molecular geometry and the nature of the electronic transitions. tandfonline.com
Fluorescence anisotropy measurements provide further information about the relative orientation of the absorption and emission transition moments. tandfonline.com In the case of DBP, the fluorescence anisotropy value obtained upon excitation to the first excited singlet state (S₁) was found to be 0.35, which is less than the theoretical maximum of 0.4 expected for parallel absorption and emission transition moments. tandfonline.com This "deficit" in the anisotropy value suggests a change in molecular geometry upon excitation to the S₁ state, possibly involving a distortion from planarity. tandfonline.com This finding is consistent with molecular mechanics calculations that predict a greater twist between the two halves of the DBP molecule in the S₁ state compared to the ground state (S₀). tandfonline.com
Single-Molecule Spectroscopy for Photophysical Unraveling
Single-molecule spectroscopy offers a powerful approach to investigate the photophysical properties of individual dibenzo[cd,lm]perylene molecules, providing insights that are often obscured in ensemble measurements. acs.org By isolating and studying single molecules, typically embedded in a polymer matrix like Zeonex at very low concentrations, detailed information about their absorption, emission, and photodynamics can be obtained. acs.org
At cryogenic temperatures (e.g., 4.5 K), the fluorescence spectra of single DBP derivatives can exhibit sharp, well-resolved vibronic lines, in contrast to the broad, unresolved bands observed at room temperature. acs.org This indicates weak electron-phonon coupling in the host matrix. acs.org Such high-resolution spectra allow for a detailed analysis of the vibrational modes coupled to the electronic transition.
Furthermore, single-molecule techniques can probe photophysical processes such as intersystem crossing to the triplet state. acs.org Photon correlation measurements on single DBP molecules can reveal the kinetics of the triplet state, which may follow a biexponential decay at low temperatures due to the zero-field splitting of the triplet sublevels. acs.org While direct single-molecule studies specifically on dibenzo[cd,lm]perylene are not extensively detailed in the provided search results, the application of these techniques to structurally similar polycyclic aromatic hydrocarbons like terrylene and perylene highlights their potential for unraveling the intricate photophysics of DBP. acs.orgnobelprize.org
Vibrational Spectroscopy for Structural Confirmation and Dynamics (e.g., FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule's structure and can be used for identification and to validate computational models of dibenzo[cd,lm]perylene (DBP). nih.govmdpi.com These techniques probe the quantized vibrational energy states of the molecule. nih.govmdpi.com
While specific FTIR and Raman spectra for DBP were not found in the search results, the principles of applying these techniques to related polycyclic aromatic hydrocarbons (PAHs) are well-established. For instance, in perylene derivatives, characteristic infrared bands include carbonyl stretches (if present), ring stretching modes, and out-of-plane C-H wagging modes. irdg.org
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of DBP. These calculated frequencies can then be compared with experimental Raman spectra to validate the computational model and aid in the assignment of the observed vibrational modes. For example, a study on a perylene derivative used a density-functional tight-binding scheme to calculate vibrational modes, which were then compared to experimental Raman data. aps.org This comparison can also provide insights into the effects of intermolecular interactions and crystal packing on the vibrational properties. aps.org
Raman spectroscopy is particularly advantageous for studying PAHs in biological or aqueous samples due to the weak Raman signal of water. nih.govmdpi.com Resonant Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrations coupled to that electronic transition, providing detailed information about the excited state geometry and dynamics. aps.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of dibenzo[cd,lm]perylene. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the precise connectivity of atoms within the molecule. For complex PAHs like dibenzo[cd,lm]perylene, high-field NMR is often necessary to resolve the intricate spectral patterns. who.int
Due to the high degree of symmetry in the dibenzo[cd,lm]perylene molecule, its NMR spectra are simpler than what might be expected for a molecule with 14 hydrogen and 26 carbon atoms. The molecule possesses a C₂ᵥ symmetry axis, which means that many protons and carbon atoms are chemically equivalent, leading to a reduced number of signals in the NMR spectra.
The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and the spin-spin coupling patterns between adjacent protons provide definitive proof of the arrangement of the benzene rings. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule, confirming its symmetrical structure. While literature confirms the use of NMR for characterization, specific, detailed spectral data from publicly accessible databases remains limited. who.intrsc.org
Table 1: Expected NMR Spectroscopic Features for Dibenzo[cd,lm]perylene
| Nucleus | Expected Chemical Shift Region (ppm) | Expected Signal Characteristics | Information Gleaned |
| ¹H | ~7.0 – 9.0 | Multiple signals (doublets, triplets, or multiplets) corresponding to the different sets of chemically non-equivalent aromatic protons. The integration of these signals reflects the number of protons in each set. | Confirms the presence of aromatic protons and provides information about their electronic environment and proximity to one another through spin-spin coupling. The pattern is a unique fingerprint for the specific isomer structure. |
| ¹³C | ~120 – 140 | A distinct number of signals corresponding to the symmetrically unique carbon atoms in the aromatic rings. Quaternary carbons (at ring fusions) will appear as signals with lower intensity and no splitting in a proton-decoupled spectrum. | Determines the number of unique carbon environments, providing direct evidence of the molecule's symmetry. It confirms the all-carbon, fused-ring skeleton and distinguishes it from isomers with different symmetry and carbon frameworks. nist.gov |
Mass Spectrometry for Compound Identification and Isomer Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of dibenzo[cd,lm]perylene, primarily used to determine its molecular weight and confirm its elemental composition. When coupled with chromatographic techniques like gas chromatography (GC/MS), it becomes a powerful tool for identifying the compound in complex environmental or synthetic mixtures and distinguishing it from its numerous isomers. lsu.edu
In a typical mass spectrum of dibenzo[cd,lm]perylene, the most prominent feature is the molecular ion peak (M⁺˙). Given the compound's formula, C₂₆H₁₄, this peak is observed at a mass-to-charge ratio (m/z) of 326. nist.gov The presence of this intense peak is characteristic of stable aromatic systems. High-resolution mass spectrometry (HRMS) can further pinpoint the molecular formula by providing a highly accurate mass measurement (calculated exact mass: 326.1096 u), which allows for the unambiguous confirmation of its elemental composition, C₂₆H₁₄.
The identification of C₂₆H₁₄ isomers is a significant analytical challenge because they all share the same nominal molecular weight. However, the combination of chromatographic separation with mass spectrometry is effective. In normal-phase liquid chromatography (NPLC), for instance, dibenzo[cd,lm]perylene can be separated from other isomers based on its specific shape and polarity. While electron ionization (EI) mass spectra of large PAHs are dominated by the molecular ion, subtle differences in fragmentation patterns can sometimes be used for differentiation, although this is often difficult. The fragmentation of large PAHs typically involves the sequential loss of hydrogen atoms or small units like acetylene (B1199291) (C₂H₂).
Table 2: Key Mass Spectrometric Data for Dibenzo[cd,lm]perylene
| Parameter | Value / Description | Significance |
| Molecular Formula | C₂₆H₁₄ | Defines the elemental composition of the molecule. nist.gov |
| Nominal Molecular Weight | 326 g/mol | Used for initial identification in standard mass spectrometry. |
| Exact Mass | 326.1096 u | Allows for unambiguous confirmation of the elemental formula using high-resolution mass spectrometry (HRMS). |
| Molecular Ion (M⁺˙) Peak | m/z 326 | The most intense peak in the electron ionization (EI) mass spectrum, confirming the molecular weight. Its high stability is characteristic of large, conjugated aromatic systems. lsu.edu |
| Isomer Analysis | GC/MS and LC/MS are used to separate dibenzo[cd,lm]perylene from other C₂₆H₁₄ isomers (e.g., dibenzo[b,pqr]perylene, naphtho[1,2,3,4-ghi]perylene) based on differences in retention time before MS detection. | Crucial for accurate identification in complex samples like coal tar or combustion products where multiple PAH isomers are present. lsu.edu |
Computational and Theoretical Investigations of Dibenzo Cd,lm Perylene Molecular and Electronic Structure
Quantum Chemical Calculations (e.g., ab initio, DFT, MM, INDO/S)
Quantum chemical calculations are indispensable tools for elucidating the intricate molecular and electronic properties of polycyclic aromatic hydrocarbons (PAHs) like Dibenzo(cd,lm)perylene. Methodologies such as ab initio Hartree-Fock (HF), Density Functional Theory (DFT), Molecular Mechanics (MM), and Intermediate Neglect of Differential Overlap/Spectroscopic (INDO/S) have been employed to investigate various aspects of this molecule.
DFT, particularly with the B3LYP functional, has proven to be a robust method for geometry optimization and predicting electronic properties. researchgate.netnih.gov For instance, the B3LYP functional combined with the 6-31G* basis set is commonly used to determine the optimized geometry of this compound, with vibrational analysis performed to confirm that the structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies. To achieve higher accuracy in electronic properties like HOMO-LUMO gaps, the RI-MP2 energy correction can be applied. Time-dependent DFT (TD-DFT) is a powerful extension for studying excited-state properties and modeling spectroscopic data, such as UV-Vis and fluorescence spectra. aanda.orgaanda.org
Molecular mechanics calculations are valuable for exploring the conformational landscape of large and sterically crowded PAHs. icm.edu.pl For complex systems, a combination of methods is often used. For example, the geometries of stationary point conformations of large PAHs have been calculated using both HF and DFT (B3LYP) methods. tandfonline.comnih.gov The INDO/S method is specifically parameterized for calculating excited-state properties and has been used to complement experimental spectroscopic data. icm.edu.pl
The choice of computational method and basis set is crucial for obtaining accurate results. For example, discrepancies greater than 10 nm between calculated and experimental absorption or emission wavelengths may suggest the need for larger basis sets or the inclusion of solvent effects in the model. The validation of computational models is often achieved by comparing theoretical predictions with experimental data from techniques like UV-Vis/fluorescence spectroscopy and Raman spectroscopy.
Ground State Conformation and Energetic Landscapes
This compound is a planar polycyclic aromatic hydrocarbon with a D2h point group symmetry. arxiv.orgastro.it Its structure consists of two benzene (B151609) rings fused to a perylene (B46583) core, resulting in an extended π-conjugation system. The ground-state geometry can be optimized using DFT methods, such as B3LYP with a 6-31G* basis set, to find the most stable conformation.
For larger, more sterically hindered PAHs, multiple low-energy conformers may exist. For example, studies on dibenzo[j, lm]phenanthro[5,4,3-αbcd]perylene, a related but nonplanar molecule, have utilized molecular mechanics to identify different conformers and their relative energies. icm.edu.pl In that case, a "propeller-like" structure was found to be the most stable. icm.edu.pl Similarly, for hexabenzo[a,cd,f,j,lm,o]perylene, DFT and ab initio calculations identified a twisted D2 conformation as the global minimum, with an anti-folded C2h conformer being significantly higher in energy. tandfonline.com While this compound itself is planar, these examples highlight the computational approaches used to explore the energetic landscapes of complex PAHs.
The stability of different conformations is determined by a delicate balance of steric strain and electronic stabilization. In overcrowded systems, deviations from planarity are common to alleviate steric hindrance. icm.edu.plnih.gov
Excited State Properties and Electronic Configuration Analysis
The excited-state properties of this compound are crucial for understanding its photophysical behavior, including its absorption and emission characteristics. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating excited-state energies and has been shown to be effective for PAHs. aanda.orgaanda.org The choice of exchange-correlation functional and basis set within TD-DFT calculations is critical for obtaining accurate predictions of electronic excitation properties. aanda.org
For related non-planar PAHs like dibenzo[j, lm]phenanthro[5,4,3-αbcd]perylene, the INDO/S method has been used to calculate the properties of excited states for different conformers. icm.edu.pl These calculations provide insights into the nature of the electronic transitions, including their energies and oscillator strengths. The analysis of excited-state electronic configurations helps to characterize the transitions, for example, as involving promotions between specific molecular orbitals.
The interaction between molecules in aggregates or crystals can significantly alter their excited-state properties. For instance, in perylene-based molecular crystals, many-body perturbation theory, using the GW approximation and the Bethe-Salpeter equation (BSE), is employed to calculate the properties of both charged (quasiparticle) and neutral (exciton) excitations. rsc.orgfrontiersin.org These advanced methods account for intermolecular interactions and screening effects, which are essential for accurately describing the electronic states in the solid phase. frontiersin.org
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Band Gap Determination
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic transitions, chemical reactivity, and optical properties.
DFT calculations, particularly with the B3LYP functional, are commonly employed to determine the energies of the HOMO and LUMO and thus the band gap. researchgate.net For this compound, these calculations reveal the spatial distribution of these orbitals, which are typically delocalized over the extended π-system of the molecule. Visualizations of the HOMO and LUMO can aid in interpreting the electron distribution and predicting sites of electrophilic and nucleophilic attack.
The HOMO-LUMO gap is a critical factor in determining the color and photophysical properties of the molecule. A smaller gap generally corresponds to absorption at longer wavelengths. For a series of related compounds, the HOMO-LUMO gap can be tuned by chemical modifications. For example, in a study of dibenzopleiadiene-embedded polyaromatics, the HOMO-LUMO gaps were calculated for various derivatives, showing how structural changes affect the electronic properties. rsc.org
The table below presents a selection of calculated HOMO and LUMO energies and the corresponding energy gaps for this compound and a related derivative from the literature.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |
|---|---|---|---|---|---|
| 5,10,15,20-Tetraphenylbisbenz arxiv.orgaanda.orgindeno[1,2,3-cd:1′,2′,3′-lm]perylene (DBP) | -5.5 | -3.5 | 2.0 | Experimental | ossila.com |
Theoretical Electron Affinities and Ionization Potentials
Theoretical calculations provide valuable estimates of the electron affinity (EA) and ionization potential (IP) of this compound. The adiabatic ionization energy (AIE) is calculated as the energy difference between the neutral molecule and its cation in their respective most stable geometries, accounting for structural relaxation. arxiv.org The vertical ionization energy corresponds to the energy difference without allowing for geometric relaxation of the ion.
Similarly, the electron affinity is the energy released when an electron is added to a neutral molecule. Theoretical EAs can be calculated as the total energy difference between the neutral and anionic states in their optimized geometries. researchgate.net
DFT methods are commonly used to compute these properties. For a series of PAHs, including this compound, systematic theoretical studies have been conducted to determine their single and double ionization energies. arxiv.orgaanda.org These studies often use DFT with various functionals and basis sets.
The table below summarizes some of the theoretical and experimental values for the ionization energies and electron affinity of this compound.
| Property | Value (eV) | Type | Method/Reference |
|---|---|---|---|
| Single Ionization Energy | 6.31 | Adiabatic | Theoretical astro.it |
| Single Ionization Energy | 6.38 | Vertical | Theoretical astro.it |
| Single Ionization Energy | 6.72 ± 0.02 | Experimental | astro.it |
| Double Ionization Energy (Singlet) | 16.20 | Adiabatic | Theoretical astro.it |
| Double Ionization Energy (Singlet) | 16.45 | Vertical | Theoretical astro.it |
| Electron Affinity | 1.17 | Adiabatic | Theoretical astro.it |
| Electron Affinity | 1.08 | Vertical | Theoretical astro.it |
Intramolecular Charge Transfer (ICT) Characteristics and Electron Push-Pull Effects
Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon excitation. ossila.com While this compound itself is a non-polar hydrocarbon, derivatives of perylene are extensively studied for their ICT properties, which are crucial for applications in organic electronics.
In donor-acceptor systems based on perylene derivatives, the introduction of electron-donating and electron-withdrawing groups can induce significant ICT character in the excited state. rsc.orgacs.orgacs.org For example, in dyads of hexa-peri-hexabenzocoronene (an electron donor) and perylene diimide (an electron acceptor), the efficiency of photoinduced electron transfer is a key area of investigation. acs.org
The extent of ICT can be controlled by the choice of donor and acceptor units and the nature of the linker connecting them. acs.org Theoretical calculations, such as TD-DFT, can be used to model the ICT process and predict the properties of the resulting charge-transfer states. acs.org For instance, in a series of thermally activated delayed fluorescence emitters based on a dibenzo[a,c]phenazine (B1222753) acceptor, increasing the number of donor units was shown to enhance the ICT intensity. acs.org
While specific studies on the ICT characteristics of this compound are not prevalent due to its non-polar nature, the principles of ICT are highly relevant to the broader class of perylene-based materials.
Modeling of Spectroscopic Observables and Excitonic Interactions
Theoretical modeling plays a crucial role in interpreting and predicting the spectroscopic properties of this compound and its aggregates. TD-DFT is a primary tool for simulating UV-Vis absorption and fluorescence spectra. By calculating the energies and oscillator strengths of electronic transitions, one can generate theoretical spectra that can be compared with experimental measurements. The accuracy of these models can be improved by considering solvent effects, for example, by using polarizable continuum models.
In molecular aggregates and crystals, excitonic interactions between neighboring molecules significantly influence the spectroscopic observables. researchgate.netnih.gov The Frenkel exciton (B1674681) model, often combined with quantum chemical calculations, is used to describe the collective excited states (excitons) that arise from the coupling of local molecular excitations. nih.gov
For a more accurate description, especially when intermolecular distances are small, the model can be extended to include charge-transfer excitons. nih.gov This mixed exciton model is essential for explaining phenomena like the red-shift of absorption spectra in π-stacked aggregates. nih.gov
Advanced methods like the GW-BSE approach provide a high-level theoretical framework for studying excitonic properties in crystalline organic semiconductors. rsc.orgfrontiersin.org These calculations can predict not only the energies of singlet and triplet excitons but also their binding energies and spatial distribution, offering deep insights into the photophysics of the material in the solid state. frontiersin.org The comparison between theoretical and experimental spectra, such as absorption and circular dichroism, allows for the validation of the theoretical models and provides a detailed understanding of the structure-property relationships. mdpi.com
Photophysical Phenomena and Energy Transfer Dynamics in Dibenzo Cd,lm Perylene Systems
Fluorescence Quantum Yield and Radiative Decay Rate Constants
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The radiative decay rate constant (kr) describes the rate at which a molecule in an excited state returns to the ground state by emitting a photon.
Dibenzo(cd,lm)perylene and its derivatives are known for their strong fluorescence. acs.org A derivative, dibenzo{[f,f′]-4,4′,7,7′-tetraphenyl}diindeno[1,2,3-cd:1′,2′,3′-lm]perylene, exhibits a high relative fluorescence quantum yield of 0.85. acs.orgutexas.edu Another related compound, dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene, shows a quantum yield of 0.37 in both heptane (B126788) and propanol, with a fluorescence decay time of approximately 3.3 ns and a radiative rate constant (kr) of 1.1 x 108 s-1, indicating a highly allowed electronic transition. icm.edu.pl The high quantum efficiencies of these compounds make them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net For instance, 5,10,15,20-tetraphenylbisbenz icm.edu.plnih.govindeno[1,2,3-cd:10,20,30-lm]perylene (DBP) is a red fluorescent emitter known for its high photoluminescence quantum yield and narrow emission profile, making it a favored dye in OLEDs. researchgate.netscispace.com
The table below summarizes key photophysical data for select this compound derivatives and related compounds.
| Compound | Fluorescence Quantum Yield (ΦF) | Radiative Decay Rate Constant (kr) (s-1) | Solvent/Medium | Reference |
|---|---|---|---|---|
| dibenzo{[f,f′]-4,4′,7,7′-tetraphenyl}diindeno[1,2,3-cd:1′,2′,3′-lm]perylene | 0.85 | - | Solution | acs.org |
| dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene | 0.37 ± 0.08 | 1.1 x 108 | Heptane/Propanol | icm.edu.pl |
| 1,3,8,10-tetrahydro-2,9-diazadibenzo[cd,lm]perylene derivative 5 | 0.75 | - | - | researchgate.net |
| 1,3,8,10-tetrahydro-2,9-diazadibenzo[cd,lm]perylene derivative 6 | 0.50 | - | - | researchgate.net |
| Dibenzo[4,5:6,7]cyclohepta[1,2,3-de]naphthalene | 0.29 | - | CHCl3 | rsc.org |
Exciton (B1674681) Dynamics and Interchromophoric Coupling in Aggregates
In aggregated systems of perylene-based molecules, the close proximity of chromophores leads to strong electronic interactions, governing the behavior of photoexcited states, or excitons. researchgate.net The dynamics of these excitons are critical to the performance of organic electronic devices. researchgate.net Upon photoexcitation, a Frenkel exciton, an excited state localized on a single molecule but delocalized over the aggregate through intermolecular coupling, is formed. nih.govelsevierpure.com
Studies on perylene (B46583) bisimide (PBI) aggregates, which serve as excellent models, reveal that exciton dynamics are highly dependent on the size and arrangement of the molecular assembly. elsevierpure.comarxiv.org In larger H-aggregates (face-to-face stacking), an initially delocalized Frenkel exciton can subsequently localize into an excimer state. elsevierpure.com Ultrafast spectroscopy has enabled the direct observation of coherent exciton migration along columnar π-stacked oligomer aggregates on a femtosecond timescale, a process that precedes the formation of the lower-energy excimer state. nih.gov This coherent energy transfer is a key feature of well-ordered molecular assemblies. nih.gov The strength of the interchromophoric coupling, which dictates the rate and nature of exciton transfer, is determined by the relative orientation and distance between adjacent molecules in the aggregate. berkeley.edu
Intramolecular Charge Transfer (ICT) in this compound Derivatives
Intramolecular charge transfer (ICT) is a process where photoexcitation induces the transfer of an electron from a donor part to an acceptor part within the same molecule. ossila.com This creates a charge-separated excited state (D+-A-) with a large dipole moment. ossila.com This phenomenon is highly sensitive to the polarity of the surrounding environment.
In the context of perylene-based systems, ICT is often engineered by attaching electron-donating and electron-accepting substituents to the perylene core. nsf.gov For example, ladder-type molecules synthesized with thienoacene derivatives as donors and perylene diimide (PDI) as the acceptor exhibit intense ICT upon photoexcitation. nsf.gov The efficiency of ICT can be influenced by the molecular geometry; in some designs, a twisted conformation between the donor and acceptor moieties (Twisted Intramolecular Charge Transfer, or TICT) can stabilize the charge-separated state. scirp.org However, in applications like light-harvesting antennas where energy transfer is the desired pathway, ICT can be a parasitic process. Rational design, such as positioning donor groups at the imide positions of a perylene imide acceptor rather than the bay positions, has been shown to suppress unwanted ICT while preserving ultrafast energy transfer rates. rsc.org
Supramolecular Aggregation Effects on this compound Photophysics (e.g., J- and H-Aggregates)
Supramolecular self-assembly of this compound and its derivatives into ordered aggregates profoundly influences their photophysical properties. researchgate.netmdpi.com The specific arrangement of molecules dictates the nature of the excitonic coupling, leading to the formation of two primary types of aggregates: H- and J-aggregates. mdpi.com
H-aggregates , characterized by a parallel, face-to-face stacking of the chromophores, result in a blue-shift (hypsochromic shift) of the main absorption band compared to the monomer. sci-hub.se This is due to a positive Coulombic coupling between transition dipoles, which makes the lowest-energy exciton state optically forbidden, often leading to quenched fluorescence. berkeley.edu
J-aggregates , which typically involve a head-to-tail arrangement of molecules, exhibit a red-shift (bathochromic shift) in their absorption spectra. wikipedia.org This shift arises from negative excitonic coupling, where the lowest excited state is optically allowed, often resulting in enhanced fluorescence with a small Stokes shift. wikipedia.orgnih.gov
Perylene diimides (PDIs) have been extensively studied as models for this behavior. By modifying side chains or solvent conditions, the aggregation can be steered towards either H- or J-type packing. sci-hub.senih.gov Some systems even exhibit hybrid "HJ-aggregate" properties, where both H- and J-type interactions are present, arising from a complex interplay between short-range and long-range coupling. sci-hub.se The formation of these aggregates is driven by non-covalent interactions like π-π stacking and hydrogen bonding. researchgate.netmdpi.com
Stimulated Emission and Amplified Spontaneous Emission (ASE) Properties
When a sufficient population of molecules is promoted to an excited state (a condition known as population inversion), the emission from one molecule can stimulate another excited molecule to emit a photon of the same phase, direction, and wavelength. This process, called stimulated emission, is the basis for light amplification. Amplified Spontaneous Emission (ASE) occurs when spontaneously emitted light is amplified via stimulated emission as it travels through a gain medium, without the need for an optical cavity. wikipedia.orgresearchgate.net
Perylene derivatives are excellent candidates for gain media in organic lasers due to their high quantum yields and photostability. researchgate.net ASE is frequently observed in thin films or waveguides made from these materials. researchgate.net For example, large nanographene derivatives, which share structural motifs with this compound, have demonstrated dual ASE, where light is amplified at two different wavelengths corresponding to different vibronic transitions in the photoluminescence spectrum. nih.gov This property makes them highly attractive for use as the active units in solution-processed organic distributed feedback (DFB) lasers. nih.gov The threshold for achieving ASE is a critical parameter that defines the pumping energy required to initiate the light amplification process.
Two-Photon Absorption (TPA) Cross-Sections and Mechanisms
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, whose combined energy equals that of an electronic transition. nih.gov The efficiency of this process is quantified by the TPA cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). mdpi.com
Perylene derivatives have been a major focus for developing materials with large TPA cross-sections. researchgate.netrsc.org The TPA properties are highly dependent on the molecular structure. Symmetrical donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) architectures can significantly enhance TPA cross-sections. researchgate.net For instance, attaching electron-donating groups to the bay positions of a perylene diimide core can increase the TPA cross-section by an order of magnitude compared to the unsubstituted molecule. frontiersin.org One study on a perylene diimide cyclohexane (B81311) derivative reported a TPA cross-section value of 70 GM. frontiersin.org Another study on a tetra-phenoxy bay-substituted PDI with an A-PDI-A architecture showed a TPA cross-section one order of magnitude higher than that of planar unsubstituted PDI. researchgate.net The mechanism often involves an intermediate virtual state, and the final excited state reached can be different from the one accessed via one-photon absorption due to different quantum mechanical selection rules. nih.gov
The table below presents TPA data for some perylene-based compounds.
| Compound/System | TPA Cross-Section (σ₂) (GM) | Excitation Wavelength (nm) | Reference |
|---|---|---|---|
| Bis-perylenediimide cyclohexane derivative | 70 | 730 | frontiersin.org |
| DPyA (Perylene-based D-A molecule) | 4300 | 650 | researchgate.net |
| Dithienylpyrrole-based dye 9 | 522 | 760 | nih.gov |
| Dithienylpyrrole-based dye 10 | 492 | 760 | nih.gov |
Charge Transport Mechanisms and Organic Semiconductor Applications of Dibenzo Cd,lm Perylene
Theoretical Models for Charge Transport in Dibenzo(cd,lm)perylene-based Molecular Solids
The movement of charge carriers in organic molecular solids like this compound can be described by two primary theoretical models: hopping transport and band transport. wikipedia.org The dominant mechanism is largely determined by the degree of electronic coupling between adjacent molecules and the extent of energetic disorder within the material.
Hopping Transport: In the hopping model, charge carriers are considered to be localized on individual molecules. wikipedia.org Transport occurs through a series of discrete "hops" from one molecule to an adjacent one. This process is thermally activated, meaning that charge mobility generally increases with temperature. The rate of hopping is influenced by the reorganization energy (the energy required for a molecule's geometry to relax after a charge is added or removed) and the electronic coupling between neighboring molecules. acs.org For many organic semiconductors, particularly those with significant structural disorder, the hopping model provides an accurate description of charge transport.
Band Transport: In highly ordered crystalline organic semiconductors, strong intermolecular electronic coupling can lead to the delocalization of electronic wavefunctions over multiple molecules, forming electronic bands similar to those in inorganic semiconductors. wikipedia.orgacs.org In this band-like transport regime, charge carriers can move more freely within these bands, and their mobility typically decreases with increasing temperature due to scattering by lattice vibrations (phonons). nih.govdiva-portal.org Achieving band-like transport is a key goal in the design of high-performance organic semiconductors.
For this compound and its derivatives, the charge transport mechanism can be tuned by modifying the molecular structure and controlling the solid-state packing. arxiv.orgnih.gov Theoretical studies, often employing density functional theory (DFT), are crucial for predicting which transport regime will dominate in a given material by calculating parameters such as electronic coupling and reorganization energy. nih.govresearchgate.net
Experimental Determination of Charge Carrier Mobility
The charge carrier mobility, a measure of how quickly an electron or hole can move through a material under the influence of an electric field, is a critical parameter for evaluating the performance of an organic semiconductor. Various experimental techniques are employed to determine the electron and hole mobilities in this compound-based materials.
One common method is the time-of-flight (TOF) technique, where a thin film of the material is sandwiched between two electrodes. elsevierpure.com A short pulse of light generates charge carriers near one electrode, and their transit time to the opposite electrode under an applied bias is measured to calculate mobility. For instance, in a study of an n-type perylene (B46583) diimide thin film, electron and hole mobilities were measured using the TOF method. elsevierpure.com
Another powerful technique is pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) . This method allows for the determination of charge carrier mobilities in a contactless manner, which can be advantageous for materials that are difficult to process into devices. researchgate.net Studies on perylene diimide derivatives have utilized PR-TRMC to measure mobilities in both crystalline and liquid crystalline phases. researchgate.netnih.gov
Field-effect transistors (FETs) are also widely used to characterize charge carrier mobility. In a FET device, the current between the source and drain electrodes is modulated by a gate voltage, allowing for the extraction of mobility values. This technique has been used to assess the mobility of various perylene derivatives, including those exhibiting ambipolar behavior. acs.org
The measured mobility values for perylene-based materials can vary significantly depending on the specific derivative, the degree of crystallinity, and the measurement technique. For example, mobilities for perylene diimides have been reported to range from 10⁻³ to over 2 cm² V⁻¹ s⁻¹. researchgate.netnih.gov
Influence of Molecular Packing and Solid-State Structure on Charge Transport Efficiency
The arrangement of molecules in the solid state, known as molecular packing, has a profound impact on the charge transport efficiency of organic semiconductors. arxiv.orgresearchgate.net The strength of the electronic coupling between adjacent molecules is highly sensitive to their relative orientation and distance.
In this compound and its derivatives, a co-facial π-stacking arrangement is generally favorable for efficient charge transport. researchgate.net This type of packing allows for significant overlap of the π-orbitals of neighboring molecules, creating pathways for charge carriers to move through the material. The distance between the π-stacked molecules is a critical parameter; closer packing generally leads to stronger electronic coupling and higher mobility. nih.gov
The introduction of substituents onto the perylene core can significantly influence the molecular packing. nih.gov For example, attaching alkyl chains can affect the intermolecular distance and the degree of order in the solid state. researchgate.net In some cases, substituents can induce a more ordered, crystalline structure, leading to enhanced charge transport. nih.gov However, bulky substituents can also hinder close packing and reduce mobility.
The formation of different crystalline polymorphs, where the same molecule crystallizes in different arrangements, can also lead to vastly different charge transport properties. madison-proceedings.com This highlights the critical importance of controlling the crystallization process to achieve the desired solid-state structure for optimal performance. X-ray diffraction is a key experimental technique used to determine the molecular packing in thin films and single crystals. researchgate.netresearchgate.net
Ambipolar Transport Characteristics in this compound Derivatives
Ambipolar transport, the ability of a material to conduct both electrons and holes, is a desirable property for certain electronic applications, such as complementary logic circuits. Several strategies have been employed to achieve ambipolar behavior in this compound derivatives.
One approach involves the design of donor-acceptor systems, where an electron-donating moiety is combined with an electron-accepting moiety within the same molecule or in a blend. acs.org For instance, dyads of hexa-peri-hexabenzocoronene (an electron donor) and perylene diimide (an electron acceptor) have been shown to exhibit ambipolar transport in field-effect transistors. acs.org
Another strategy is to create heterojunctions by layering a p-type (hole-transporting) organic semiconductor with an n-type (electron-transporting) organic semiconductor. nih.gov Balanced ambipolar transport with high mobilities has been demonstrated in heterojunction-based organic field-effect transistors using a perylene derivative as the n-type material. nih.gov
Theoretical studies have also explored how to tune perylene derivatives to achieve ambipolarity. arxiv.org By strategically functionalizing the perylene core, it is possible to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to facilitate the injection and transport of both holes and electrons. For example, theoretical construction of bowl-shaped dicyclopenta perylene derivatives has shown the potential for enhanced hole-transport, electron-transport, and ambipolar behavior. arxiv.org
This compound in Donor-Acceptor Systems for Efficient Charge Separation
This compound and its derivatives are frequently used as components in donor-acceptor systems designed for efficient charge separation, a fundamental process in organic photovoltaics (solar cells) and photodetectors. ossila.com In these systems, the perylene-based molecule can act as either the electron donor or the electron acceptor, depending on the electronic properties of the partner molecule. ossila.com
Upon photoexcitation, an exciton (B1674681) (a bound electron-hole pair) is created. If the exciton diffuses to the interface between the donor and acceptor materials, a driving force (the energy offset between the molecular orbitals of the donor and acceptor) can cause the electron to transfer from the donor to the acceptor, resulting in a charge-separated state. d-nb.info
The efficiency of this charge separation process depends on several factors, including the energy levels of the donor and acceptor, the morphology of the donor-acceptor interface, and the excited-state dynamics. unipi.itrsc.org Ultrafast spectroscopic techniques are often used to study the dynamics of charge separation and recombination in these systems. d-nb.info
For example, studies on perylene bichromophores have shown that the nature of the excited state can be controlled by the molecular conformation, leading to either an excimer state or a symmetry-broken charge-separated state. unipi.it In other systems, photoinduced electron transfer from a guest molecule to a perylene bisimide host has been observed, with the rates of charge separation and recombination being dependent on the oxidation potential of the guest. d-nb.info The ability to form persistent dications upon oxidation also makes certain this compound derivatives interesting for charge separation applications.
Self Assembly and Supramolecular Architectures of Dibenzo Cd,lm Perylene Derivatives
Mechanisms Driving Self-Assembly (e.g., π-π Stacking, Hydrogen Bonding Interactions)
The self-assembly of dibenzo[cd,lm]perylene derivatives is primarily driven by a combination of non-covalent interactions, with π-π stacking and hydrogen bonding playing the most crucial roles.
π-π Stacking: The extensive, planar aromatic core of dibenzo[cd,lm]perylene derivatives promotes strong π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent molecules. The degree of π-π stacking is influenced by the molecular structure, with larger, more planar systems exhibiting stronger interactions. For instance, single-crystal analysis of dibenzo[cd,lm]perylene reveals a planar geometry with an interplanar spacing of 3.4 Å, a characteristic distance for π-π stacking. This strong stacking is responsible for the formation of one-dimensional columnar structures.
Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as carboxylic acids or amides, provides an additional and highly directional driving force for self-assembly. For example, perylene-3,4,9,10-tetracarboxylic acid (PTCA) molecules can assemble into molecular chains through intermolecular hydrogen bonds between their carboxyl groups. Similarly, in certain aryldipyrrolidone dyes, hydrogen bonding interactions can even dominate over π-π stacking, leading to unconventional columnar liquid-crystalline phases. The interplay between π-π stacking and hydrogen bonding can be modulated to control the final supramolecular architecture. For instance, in some systems, π-stacking may drive aggregation along one dimension, while hydrogen bonding controls the assembly in another, leading to the formation of ribbon-like aggregates.
Formation of Ordered Nanostructures (e.g., Nanofibers, Helical Columnar Phases)
The self-assembly of dibenzo[cd,lm]perylene derivatives can lead to a variety of ordered nanostructures, with nanofibers and helical columnar phases being prominent examples.
Nanofibers and Nanobelts: One-dimensional nanostructures such as nanofibers and nanobelts are commonly observed in the self-assembly of perylene (B46583) diimide (PDI) derivatives, which share a similar core structure with dibenzo[cd,lm]perylene. The formation of these structures is often attributed to strong π-π stacking interactions that favor one-dimensional growth. For example, N,N'-di(dodecyl)-perylene-3,4,9,10-tetracarboxylic diimide (DD-PTCDI) readily self-assembles into stable nanobelts in solution. These nanobelts can be transferred to various surfaces without losing their structural integrity, highlighting the robustness of the molecular assembly.
Helical Columnar Phases: The introduction of chiral substituents into the dibenzo[cd,lm]perylene framework can induce the formation of helical supramolecular structures. These chiral side chains can impart a twist to the stacking of the aromatic cores, leading to the formation of helical columnar phases. This has been observed in chiral perylene diimide derivatives, where the chirality of the substituents dictates the handedness of the resulting helical assemblies.
Impact of Substituents and Molecular Design on Self-Assembly and Morphology
The self-assembly behavior and the resulting morphology of dibenzo[cd,lm]perylene derivatives are highly sensitive to the nature and position of substituents on the aromatic core.
Side-Chain Engineering: The length, branching, and chemical nature of side chains attached to the imide positions of perylene-based molecules have a profound impact on their self-assembly. For instance, a comparative study of two perylene diimide derivatives, one with linear dodecyl side chains (DD-PTCDI) and the other with branched nonyldecyl side chains (ND-PTCDI), revealed a stark difference in their self-assembly. The linear side chains of DD-PTCDI allow for more favorable π-π stacking, leading to the formation of one-dimensional nanobelts. In contrast, the bulky, branched side chains of ND-PTCDI sterically hinder efficient stacking, resulting in the formation of zero-dimensional nanoparticles.
Bay-Position Functionalization: Substitution at the bay positions (the 1, 6, 7, and 12 positions) of the perylene core can significantly alter the planarity of the molecule. This distortion can weaken the π-π stacking interactions between molecules. However, it also provides a powerful tool to modulate the self-assembly process. For example, introducing π-conjugated substituents at the bay positions can lead to molecular rotation on a graphite (B72142) surface, driven by a balance between molecule-substrate and intermolecular interactions.
Table 1: Effect of Substituents on the Self-Assembly of Perylene Diimide Derivatives
| Derivative | Substituent Type | Resulting Morphology | Driving Interaction(s) |
| DD-PTCDI | Linear alkyl chains | 1D Nanobelts | Strong π-π stacking |
| ND-PTCDI | Branched alkyl chains | 0D Nanoparticles | Weaker π-π stacking due to steric hindrance |
| PTCA | Carboxyl groups | Molecular chains/Nano-layers | Hydrogen bonding, π-π stacking |
| Bay-substituted PDIs | π-conjugated groups | Controlled 2D self-assembly on surfaces | Molecule-substrate and intermolecular interactions |
This table provides a simplified overview based on available research. The actual self-assembly is a complex process influenced by multiple factors.
Supramolecular Control over Optical and Electronic Properties
The self-assembly of dibenzo[cd,lm]perylene derivatives into ordered supramolecular architectures provides a powerful means to control their optical and electronic properties.
Modulation of Absorption and Emission: The aggregation of these molecules through π-π stacking leads to significant changes in their UV-vis absorption and fluorescence spectra. In many cases, aggregation results in a red-shift of the absorption and emission bands, along with a decrease in fluorescence quantum yield, a phenomenon known as aggregation-caused quenching (ACQ). However, by carefully controlling the molecular design and self-assembly, it is possible to achieve aggregation-induced emission (AIE), where the solid-state fluorescence is enhanced. For example, a p-phenylenevinylene-linked perylene diimide derivative exhibited excellent fluorescent enhancement upon aggregation.
Tuning Electronic Properties: The electronic properties, such as charge carrier mobility, are also strongly dependent on the supramolecular organization. Well-ordered columnar stacks of perylene-based molecules can facilitate efficient charge transport along the stacking direction. The introduction of substituents can tune the energy levels (HOMO and LUMO) of the molecules, thereby influencing their electron-donating or electron-accepting character. For instance, dibenzo[a,f]-fused perylene bisimide showed a significantly raised HOMO level compared to other isomers, indicating its potential as an electron donor.
Table 2: Supramolecular Control of Photophysical Properties
| Supramolecular State | Effect on Absorption | Effect on Emission | Key Influencing Factor |
| Monomeric (in solution) | Sharp, vibronically resolved peaks | High fluorescence quantum yield | Isolated chromophores |
| Aggregated (H-aggregates) | Blue-shifted absorption | Often quenched fluorescence | Face-to-face π-stacking |
| Aggregated (J-aggregates) | Red-shifted, narrow absorption band | Enhanced, red-shifted fluorescence | Head-to-tail π-stacking |
| Crystalline solid-state | Broadened and red-shifted absorption | Variable, can be quenched or enhanced (AIE) | Specific crystal packing and intermolecular interactions |
This table illustrates general trends. The specific optical properties of an aggregate depend on the precise molecular arrangement.
Applications in Supramolecular Chemistry and Nanotechnology
The ability of dibenzo[cd,lm]perylene derivatives to self-assemble into functional nanostructures makes them highly promising for a wide range of applications in supramolecular chemistry and nanotechnology.
Molecular Electronics: The ordered stacking of these molecules in supramolecular assemblies provides pathways for efficient charge transport, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). By controlling the self-assembly, it is possible to create nanostructures with tailored electronic properties for specific device applications.
Sensors: The sensitivity of the optical properties of dibenzo[cd,lm]perylene derivatives to their local environment can be exploited for the development of chemical sensors. For example, the fluorescence of these molecules can be quenched or enhanced upon binding to specific analytes.
Nanomaterials and Nanotechnology: The controlled self-assembly of these molecules provides a bottom-up approach to the fabrication of well-defined nanomaterials with specific shapes and functions. These nanomaterials could find applications in areas such as nano-optics, data storage, and catalysis. For instance, the formation of nanobelts and nanofibers offers a route to creating one-dimensional electronic and photonic components.
Q & A
Basic Research Questions
Q. How can the optimized geometry and electronic structure of dibenzo(cd,lm)perylene be determined using quantum chemical methods?
- Methodology : Use density functional theory (DFT) with the B3LYP functional and 6-31G* basis set for geometry optimization. Validate the absence of imaginary frequencies via vibrational analysis to confirm a true energy minimum. The RI-MP2 energy correction can refine electronic properties, such as HOMO-LUMO gaps, which are critical for understanding reactivity and photophysical behavior. Animated HOMO visualizations aid in interpreting electron distribution .
Q. What are the primary synthetic routes for this compound, and what key reaction mechanisms are involved?
- Methodology : Multi-step syntheses often involve carbonium ion rearrangements and reduction reactions. For example, a four-step route starting from fluorinated precursors (e.g., 9,9'-difluorofluoren-9,9'-diol) can yield intermediates like spirocyclic ketones, followed by cyclization to form the fused perylene core. Experimental design should emphasize reaction kinetics monitoring and intermediate characterization via NMR or mass spectrometry .
Q. Which analytical techniques are most reliable for identifying this compound and confirming its structure?
- Methodology : UV-Vis spectroscopy in solvents like methanol, tetrahydrofuran, or acetonitrile is critical. Compare spectral band shapes and solvent-induced shifts (e.g., λmax at ~350–400 nm) with reference standards. For unresolved cases, combine with high-resolution mass spectrometry (HRMS) and computational simulations of electronic transitions to validate assignments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported carcinogenicity data for this compound?
- Methodology : Conduct dose-response studies using in vitro assays (e.g., Ames test for mutagenicity) and in vivo tumorigenicity models (e.g., rodent studies). Address contradictions (e.g., "questionable carcinogen" vs. "suspected carcinogen" classifications) by analyzing exposure pathways, metabolic activation mechanisms, and thresholds for toxicity. Cross-reference with structurally analogous PAHs (e.g., benzo[a]pyrene) for comparative risk assessment .
Q. What experimental challenges arise when detecting this compound in environmental samples, and how can they be mitigated?
- Methodology : Low detection limits (LODs: 10–100 pg/L) require sensitive techniques like GC/MS with electron capture detection (ECD) or solid-phase extraction (SPE) for preconcentration. Matrix effects from co-eluting PAHs necessitate selective cleanup steps (e.g., silica gel chromatography). Validate recovery rates using deuterated internal standards (e.g., dibenzo[a,i]pyrene-d14) to account for losses during sample preparation .
Q. How do solvent polarity and π-π interactions influence UV-Vis spectral shifts in this compound?
- Methodology : Solvent-induced spectral shifts arise from changes in the dielectric environment. For example, polar solvents like methanol stabilize excited states, causing red shifts. Compare spectra across solvents (e.g., dichloromethane vs. hexane) to isolate solvent effects from structural variations. Use time-dependent DFT (TD-DFT) simulations to model solvent interactions and validate experimental observations .
Data Interpretation and Validation
Q. How can researchers validate computational models of this compound’s photophysical properties?
- Methodology : Cross-check calculated absorption/emission wavelengths (via TD-DFT) with experimental UV-Vis/fluorescence spectra. Discrepancies >10 nm may indicate inadequate basis sets or missing solvent effects. Validate vibrational frequencies using Raman spectroscopy and compare with statistical thermodynamic models (e.g., Dorofeeva’s force field approximations) .
Q. What statistical approaches are recommended for analyzing conflicting toxicity or environmental concentration data?
- Methodology : Apply multivariate regression to account for variables like sampling location, extraction efficiency, and detection limits. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Meta-analyses of published data can identify outliers and establish consensus values for risk modeling .
Tables for Key Data
| Property | Method/Technique | Reference Values |
|---|---|---|
| HOMO-LUMO Gap | DFT-B3LYP/6-31G* | ~3.5–4.0 eV (varies with substituents) |
| UV-Vis λmax (in CH2Cl2) | Experimental/Simulated | 365 nm, 385 nm, 410 nm |
| Detection Limit (GC/MS) | EPA Method 8270 | 10–100 pg/L in aqueous matrices |
| Carcinogenicity Class | IARC/NTP Guidelines | Group 2B (probable human carcinogen) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
